![molecular formula C6BrCl2F3 B1304052 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene CAS No. 24812-13-3](/img/structure/B1304052.png)
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene
Overview
Description
1-Bromo-2,4,6-trifluorobenzene is a type of halogenated organic compound . It’s a colorless liquid that exhibits packing polymorphism in two nonidentical solid-state phases . It participates in Pd-catalyzed oxidative Heck reaction with allyl ester .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aqueous solutions of KOH or Br-Mg-exchange reactions with i-PrMgBr in THF .Molecular Structure Analysis
The molecular structure of similar compounds can be represented by the linear formula BrC6H2F3 . The CAS Number is 2367-76-2 .Chemical Reactions Analysis
1-Bromo-2,4,6-trifluorobenzene participates in Pd-catalyzed oxidative Heck reaction with allyl ester .Physical And Chemical Properties Analysis
1-Bromo-2,4,6-trifluorobenzene is a liquid at room temperature . It has a refractive index of 1.485 (lit.) , a boiling point of 140.5 °C (lit.) , and a density of 1.79 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Other Chemical Compounds
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene can be used as a starting material in the synthesis of other chemical compounds. For example, it can undergo Br-Mg-exchange reaction with i-PrMgBr in THF to yield organomagnesium compound .
Production of Fluorinated Benzoic Acids
This compound can be used in the production of fluorinated benzoic acids. For instance, 1-Bromo-2,4,5-trifluorobenzene has been used in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids .
Production of Difluorobenzoic Acid
1-Bromo-3,5-difluorobenzene, a similar compound, has been used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .
Research & Development
As mentioned earlier, 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is primarily used for research and development purposes . It can be used in various laboratory experiments to study its properties and reactions.
Chromatography and Mass Spectrometry
This compound can potentially be used in chromatography and mass spectrometry, as suggested by its listing on a supplier’s website .
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that this compound is used for research and development purposes .
Mode of Action
It has been noted that similar compounds participate in reactions such as the pd-catalyzed oxidative heck reaction with allyl ester .
Biochemical Pathways
It’s known that brominated and fluorinated benzene derivatives can be involved in various organic synthesis processes .
Pharmacokinetics
The safety data sheet indicates that it may cause harm if swallowed, inhaled, or comes in contact with skin .
Result of Action
It’s known that similar compounds can yield organomagnesium compounds when they undergo br-mg-exchange reactions .
Action Environment
It’s generally recommended to store such compounds in a well-ventilated place and keep the container tightly closed .
properties
IUPAC Name |
1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrCl2F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXDIJFSGMXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Br)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrCl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382099 | |
Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
CAS RN |
24812-13-3 | |
Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24812-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.